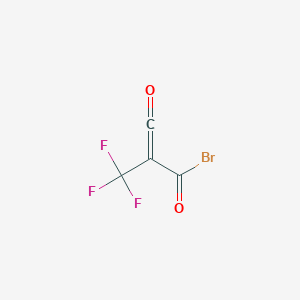
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide is a chemical compound with the molecular formula C4H2BrF3O2 It is characterized by the presence of a trifluoromethyl group attached to a prop-2-enoyl bromide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide typically involves the reaction of trifluoromethyl ketones with bromine in the presence of a suitable catalyst. One common method involves the use of acryloyl chloride as a precursor, which undergoes bromination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can result in the formation of halogenated compounds.
Scientific Research Applications
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in electrophilic reactions, making the compound a useful intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Acryloyl bromide: Similar structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Similar functional group but different overall structure.
Bromoacetyl bromide: Contains a bromine atom but different carbon backbone.
Uniqueness
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide is unique due to the presence of both a trifluoromethyl group and a bromine atom, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides reactivity for various chemical transformations.
Properties
CAS No. |
62935-56-2 |
|---|---|
Molecular Formula |
C4BrF3O2 |
Molecular Weight |
216.94 g/mol |
InChI |
InChI=1S/C4BrF3O2/c5-3(10)2(1-9)4(6,7)8 |
InChI Key |
YRIGZOFEHMDWJN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)Br)C(F)(F)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
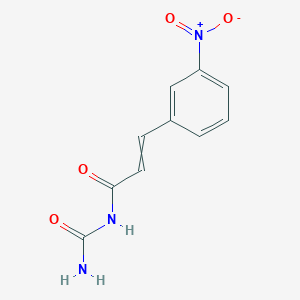
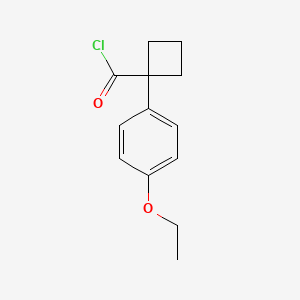
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)


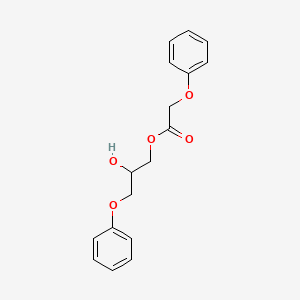
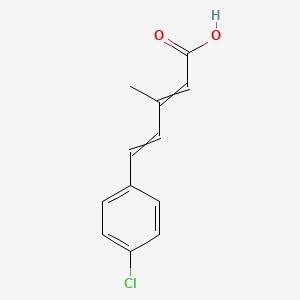
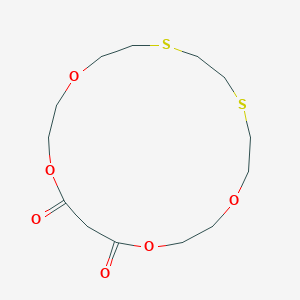
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
